Aceglutamide
Description
The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Acetyl Glutamine
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Record name | aceglutamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aceglutamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048959 | |
| Record name | N2-Acetyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
604.00 to 605.00 °C. @ 760.00 mm Hg | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2490-97-3, 35305-74-9 | |
| Record name | Aceglutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2490-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceglutamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceglutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceglutamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamine, N2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-Acetyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEGLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J18G9G97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
| Record name | N-Acetylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Aceglutamide in Neurotransmitter Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aceglutamide, an acetylated derivative of L-glutamine, serves as a stable and potent prodrug to glutamine, facilitating its transport across the blood-brain barrier. Within the central nervous system, glutamine is a critical precursor for the synthesis of the principal excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This guide provides a comprehensive overview of the biochemical pathways, quantitative effects, and experimental methodologies relevant to the role of this compound in neurotransmitter synthesis. The information presented herein is intended to support further research and development of therapeutic strategies targeting the glutamatergic and GABAergic systems.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Glutamate and GABA are the key players in maintaining this equilibrium. Disruptions in the synthesis and cycling of these neurotransmitters are implicated in a range of neurological and psychiatric disorders. This compound, by augmenting the brain's supply of glutamine, offers a pharmacological approach to modulate these critical pathways. This document details the mechanism of action of this compound and provides the technical information required for its preclinical and clinical investigation.
Mechanism of Action: From this compound to Neurotransmitters
The primary mechanism of this compound is to serve as a highly bioavailable source of glutamine for the brain.[1] Once administered, this compound crosses the blood-brain barrier, where it is hydrolyzed to release glutamine. This glutamine then enters the glutamate-GABA-glutamine cycle, a metabolic pathway that shuttles metabolites between neurons and astrocytes.
Signaling Pathway of this compound in Neurotransmitter Synthesis
Quantitative Data: Pharmacokinetics and Neurotransmitter Levels
A key study by Yan et al. (2020) provides valuable quantitative data on the pharmacokinetics of this compound (N-acetyl-L-glutamine, NAG) and its metabolites, glutamate and GABA, in rat blood and brain following intravenous administration.[2][3][4]
Table 1: Pharmacokinetic Parameters of this compound (NAG) in Rat Blood and Brain Dialysate
| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |
| NAG-L (75 mg/kg) | 18500 ± 4500 | 5.0 ± 0.0 | 458000 ± 98000 | 25.8 ± 3.4 | 1080 ± 260 | 20.0 ± 0.0 | 108000 ± 22000 | 45.1 ± 6.2 |
| NAG-M (150 mg/kg) | 41300 ± 8700 | 5.0 ± 0.0 | 1140000 ± 240000 | 28.9 ± 4.1 | 2450 ± 560 | 20.0 ± 0.0 | 268000 ± 54000 | 48.7 ± 5.8 |
| NAG-H (300 mg/kg) | 78600 ± 15400 | 5.0 ± 0.0 | 2250000 ± 450000 | 30.1 ± 3.9 | 4870 ± 980 | 20.0 ± 0.0 | 543000 ± 112000 | 52.3 ± 6.5 |
Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]
Table 2: Pharmacokinetic Parameters of Glutamate (Glu) in Rat Blood and Brain Dialysate after NAG Administration
| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |
| NAG-L (75 mg/kg) | 2890 ± 560 | 20.0 ± 0.0 | 124000 ± 25000 | 40.2 ± 5.1 | 320 ± 65 | 40.0 ± 0.0 | 13700 ± 2800 | 48.9 ± 6.3 |
| NAG-M (150 mg/kg) | 5430 ± 1100 | 20.0 ± 0.0 | 256000 ± 52000 | 42.1 ± 4.8 | 1580 ± 320 | 40.0 ± 0.0 | 151000 ± 31000 | 55.4 ± 7.1 |
| NAG-H (300 mg/kg) | 8760 ± 1700 | 20.0 ± 0.0 | 458000 ± 93000 | 45.3 ± 5.5 | 1900 ± 380 | 60.0 ± 0.0 | 99300 ± 20000 | 60.1 ± 8.2 |
Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]
Table 3: Pharmacokinetic Parameters of GABA in Rat Blood and Brain Dialysate after NAG Administration
| Dosage Group | Cmax (ng/mL) - Blood | Tmax (min) - Blood | AUC (ng/min/mL) - Blood | T1/2 (min) - Blood | Cmax (ng/mL) - Brain | Tmax (min) - Brain | AUC (ng/min/mL) - Brain | T1/2 (min) - Brain |
| NAG-L (75 mg/kg) | 180 ± 35 | 40.0 ± 0.0 | 9800 ± 2000 | 50.1 ± 6.8 | 380 ± 75 | 60.0 ± 0.0 | 20800 ± 4200 | 62.3 ± 8.5 |
| NAG-M (150 mg/kg) | 320 ± 65 | 40.0 ± 0.0 | 18700 ± 3800 | 53.4 ± 7.2 | 750 ± 150 | 60.0 ± 0.0 | 43900 ± 8900 | 68.7 ± 9.1 |
| NAG-H (300 mg/kg) | 560 ± 110 | 60.0 ± 0.0 | 34500 ± 7000 | 58.7 ± 7.9 | 880 ± 180 | 80.0 ± 0.0 | 54300 ± 11000 | 75.4 ± 9.8 |
Data presented as mean ± S.D. (n=6). Data extracted from Yan et al. (2020).[2][3][4]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Sampling
This protocol describes the collection of extracellular fluid from the brain of freely moving rats to measure neurotransmitter levels.[5][6][7][8][9][10][11][12]
Experimental Workflow for In Vivo Microdialysis
Methodology:
-
Animal Preparation: Anesthetize the rat (e.g., with urethane, 1 g/kg, i.p.) and place it in a stereotaxic frame.[12]
-
Surgical Implantation: Drill a small hole in the skull at the desired coordinates for the brain region of interest (e.g., hippocampus: AP -4.8 mm, ML ±5.0 mm, DV -3.0 mm from bregma).[12] Implant a guide cannula.
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.5 µL/min).[12]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, which may be refrigerated.[12]
-
Drug Administration: Administer this compound (e.g., intravenously via the tail vein) at the desired doses.[12]
-
Sample Analysis: Analyze the collected dialysates for glutamate and GABA concentrations using HPLC or LC-MS/MS.
Quantification of Neurotransmitters by HPLC
This protocol outlines a common method for the quantification of glutamate and GABA in brain tissue homogenates or microdialysates.[5][6][13][14][15]
Methodology:
-
Sample Preparation:
-
Tissue: Homogenize brain tissue in a suitable buffer (e.g., 85% methanol solution) and centrifuge to obtain the supernatant.[6]
-
Dialysate: Use collected microdialysate samples directly or after minimal dilution.
-
-
Derivatization: React the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), to enable fluorescence detection.[13][14]
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column. Use an isocratic mobile phase (e.g., a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile) to separate the derivatized glutamate and GABA.[5][6][13][14]
-
Detection: Use a fluorescence detector to measure the concentration of the derivatized neurotransmitters as they elute from the column.[6][13]
-
Quantification: Determine the concentration of glutamate and GABA in the samples by comparing their peak areas to those of known standards.
Enzyme Activity Assays
This assay measures the conversion of L-glutamine to L-glutamate.[8][16][17]
Methodology:
-
Tissue Preparation: Homogenize brain tissue in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, L-[3H]glutamine (as a tracer), and other necessary co-factors in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., ice-cold ethanol).
-
Separation and Quantification: Separate the radiolabeled glutamate from the glutamine using techniques like ion-exchange chromatography. Measure the radioactivity of the glutamate fraction to determine the enzyme activity.
This assay measures the conversion of glutamate to GABA.[7][9][14][18]
Methodology:
-
Tissue Preparation: Prepare a supernatant from brain tissue homogenate.
-
Reaction Mixture: Combine the tissue supernatant with a reaction buffer containing L-glutamate and the cofactor pyridoxal 5'-phosphate.
-
Incubation: Incubate the mixture at 37°C.
-
Measurement of Product: The activity of GAD can be determined by measuring the production of GABA (e.g., by HPLC) or the release of CO2 (e.g., using a manometric method or by trapping radiolabeled CO2 if [14C]glutamate is used as a substrate). A colorimetric method based on the pH change during the reaction can also be employed.[14]
Regulation of Key Enzymes
While this compound's primary role is to supply the precursor glutamine, the subsequent synthesis of glutamate and GABA is regulated by the key enzymes glutaminase and glutamate decarboxylase (GAD). There is currently no direct evidence to suggest that this compound itself regulates the expression or activity of these enzymes. Instead, the increased availability of glutamine likely influences the glutamate-GABA-glutamine cycle, which is subject to complex regulatory mechanisms. For instance, glutamine levels can influence the activity of glutamine synthetase through a post-transcriptional control mechanism.
Conclusion
This compound serves as an effective precursor for the synthesis of the key neurotransmitters glutamate and GABA in the brain. Its ability to cross the blood-brain barrier and provide a sustained source of glutamine makes it a valuable tool for modulating excitatory and inhibitory neurotransmission. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in neurological and psychiatric disorders characterized by an imbalance in glutamatergic and GABAergic signaling. Future research should focus on elucidating the long-term effects of this compound administration on the expression and regulation of key enzymes in the glutamate-GABA-glutamine cycle.
References
- 1. Glutamine Supplementation Preserves Glutamatergic Neuronal Activity in the Infralimbic Cortex, Which Delays the Onset of Mild Cognitive Impairment in 3×Tg-AD Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory properties of brain glutamate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Aceglutamide's Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceglutamide, an acetylated derivative of L-glutamine, is recognized for its neuroprotective and cognitive-enhancing properties. Its primary mechanism of action involves serving as a prodrug to glutamine, a critical precursor for the synthesis of the neurotransmitters glutamate and GABA.[1][2][3] This role positions this compound as a potential modulator of synaptic plasticity, the fundamental cellular process underlying learning and memory. This technical guide provides an in-depth examination of the putative mechanisms by which this compound may influence synaptic plasticity, including its role in glutamatergic neurotransmission, the modulation of key signaling pathways, and its potential impact on the structural and functional adaptability of synapses. Detailed experimental protocols are provided to facilitate further research into the quantitative effects of this compound on synaptic function.
Introduction: The Role of Glutamine in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is heavily dependent on the precise regulation of neurotransmitter systems.[4] The glutamatergic system, in particular, is central to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[4][5] Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates postsynaptic receptors such as AMPA and NMDA receptors, initiating signaling cascades that lead to lasting changes in synaptic strength.[6]
The synthesis of glutamate in neurons is intricately linked to the glutamate-glutamine cycle, a metabolic partnership between neurons and glial cells.[1][3][5] Astrocytes uptake glutamate from the synaptic cleft, convert it to glutamine, and release it. Neurons then take up this glutamine to replenish their own glutamate pools.[2] this compound, by providing an exogenous source of glutamine, is hypothesized to support this cycle, thereby ensuring a sustained supply of glutamate for synaptic transmission and plasticity.[1][3]
Putative Mechanisms of this compound in Modulating Synaptic Plasticity
While direct quantitative data on the effects of this compound on synaptic plasticity are limited in publicly available literature, its known pharmacological actions suggest several mechanisms through which it could exert a significant influence.
Enhancement of Glutamatergic Neurotransmission
By increasing the availability of glutamine, this compound may enhance the presynaptic release of glutamate.[7] This could potentially lower the threshold for the induction of LTP, a form of synaptic plasticity characterized by a persistent increase in synaptic strength.[8]
Experimental Protocol: Glutamate Release Assay
A fluorometric or colorimetric assay can be used to measure glutamate release from primary neuronal cultures or synaptosomes treated with this compound.
-
Materials:
-
Procedure:
-
Culture primary neurons or prepare synaptosomes from a relevant brain region (e.g., hippocampus).
-
Pre-incubate the cells/synaptosomes with varying concentrations of this compound for a specified duration.
-
Stimulate glutamate release by depolarization with a high potassium buffer.
-
Collect the extracellular medium.
-
Measure the glutamate concentration in the medium using a glutamate assay kit according to the manufacturer's instructions.
-
Normalize glutamate release to the total protein content of the cells/synaptosomes.
-
Modulation of Postsynaptic Receptors
The increased availability of glutamate resulting from this compound metabolism could lead to enhanced activation of postsynaptic NMDA and AMPA receptors, which are critical for the induction and expression of LTP.[9][11]
Experimental Protocol: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.
-
Materials:
-
Rodent (rat or mouse).
-
Artificial cerebrospinal fluid (aCSF).
-
Vibratome or tissue chopper.
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software.
-
Stimulating and recording electrodes.
-
This compound.
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.[12]
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration to the perfusion bath.
-
After a period of drug application, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[13][14]
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
Analyze the fEPSP slope as a measure of synaptic strength.
-
Influence on Dendritic Spine Morphology
Dendritic spines are small, mushroom-shaped protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their density and morphology are closely linked to synaptic plasticity.[15][16] The signaling pathways activated by enhanced glutamatergic activity can promote spine growth and stabilization.
Experimental Protocol: Quantitative Analysis of Dendritic Spine Density and Morphology
This protocol outlines a method for imaging and quantifying dendritic spines in cultured neurons.
-
Materials:
-
Primary hippocampal or cortical neuron cultures.
-
Fluorescent dye (e.g., DiI) or transfection with a fluorescent protein (e.g., GFP, YFP).[15]
-
This compound.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ, Imaris).
-
-
Procedure:
-
Culture primary neurons on coverslips.
-
Label a subset of neurons with a fluorescent marker.
-
Treat the cultures with different concentrations of this compound for a defined period.
-
Fix the cells.
-
Acquire high-resolution z-stack images of dendritic segments using a confocal microscope.
-
Use image analysis software to reconstruct the dendrites in 3D and quantify spine density (number of spines per unit length of dendrite) and morphology (e.g., head diameter, length).[15][16]
-
Activation of Neurotrophic Signaling Pathways
Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of synaptic plasticity, promoting neuronal survival, growth, and synaptic strengthening.[10][17] Glutamate signaling can stimulate the synthesis and release of BDNF.[7] this compound, by bolstering glutamate availability, may indirectly enhance BDNF signaling.
Experimental Protocol: Western Blot Analysis of BDNF Expression
This protocol allows for the quantification of BDNF protein levels in neuronal cultures or brain tissue.
-
Materials:
-
Neuronal cell lysates or brain tissue homogenates from this compound-treated and control animals/cultures.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Primary antibodies against BDNF and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
-
-
Procedure:
-
Prepare protein lysates from samples.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize BDNF levels to the loading control.[12][18]
-
Modulation of CREB Phosphorylation
The transcription factor cAMP response element-binding protein (CREB) is a critical downstream effector of many signaling pathways involved in synaptic plasticity and memory formation.[19][20] Its activation through phosphorylation is essential for the long-term changes in gene expression that underlie late-phase LTP. Both glutamatergic and BDNF signaling can lead to CREB phosphorylation.
Experimental Protocol: Western Blot for Phosphorylated CREB (pCREB)
This protocol is similar to the one for BDNF but uses an antibody specific to the phosphorylated, active form of CREB.
-
Materials:
-
Same as for BDNF Western Blot, but with a primary antibody specific for pCREB (e.g., phospho-CREB Ser133) and an antibody for total CREB for normalization.
-
-
Procedure:
-
Follow the Western Blot protocol as described for BDNF.
-
Probe one membrane with the pCREB antibody and another with the total CREB antibody, or strip and re-probe the same membrane.
-
Calculate the ratio of pCREB to total CREB to determine the level of CREB activation.[19]
-
Data Presentation: Expected Outcomes
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| This compound Conc. | n (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LTP (% of baseline) |
| Vehicle Control | 10 | 0.5 ± 0.05 | 150 ± 10% |
| 10 µM | 10 | 0.5 ± 0.06 | (Expected Increase) |
| 50 µM | 10 | 0.49 ± 0.04 | (Expected Increase) |
| 100 µM | 10 | 0.51 ± 0.05 | (Expected Increase) |
Table 2: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons
| This compound Conc. | n (neurons) | Dendritic Spine Density (spines/10 µm) |
| Vehicle Control | 20 | 8.5 ± 0.7 |
| 10 µM | 20 | (Expected Increase) |
| 50 µM | 20 | (Expected Increase) |
| 100 µM | 20 | (Expected Increase) |
Table 3: Effect of this compound on BDNF Expression and CREB Phosphorylation
| This compound Conc. | n (replicates) | Relative BDNF Expression (normalized to control) | pCREB / Total CREB Ratio (normalized to control) |
| Vehicle Control | 5 | 1.0 | 1.0 |
| 10 µM | 5 | (Expected Increase) | (Expected Increase) |
| 50 µM | 5 | (Expected Increase) | (Expected Increase) |
| 100 µM | 5 | (Expected Increase) | (Expected Increase) |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
This compound's role as a glutamine prodrug provides a strong theoretical basis for its potential to modulate synaptic plasticity. By supporting the glutamate-glutamine cycle, it may enhance glutamatergic neurotransmission, facilitate the induction of LTP, promote structural synaptic changes, and activate key signaling pathways involved in learning and memory. The experimental protocols detailed in this guide offer a framework for rigorously testing these hypotheses and quantifying the effects of this compound on synaptic function. Further research in this area is warranted to fully elucidate the therapeutic potential of this compound for cognitive disorders characterized by synaptic dysfunction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A local glutamate-glutamine cycle sustains synaptic excitatory transmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological synaptic activity and recognition memory require astroglial glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the interaction between NMDA and AMPA receptors in glutamatergic synapses based on mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperation between BDNF and glutamate in the regulation of synaptic transmission and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of BDNF on Neural Plasticity in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. funjournal.org [funjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dendritic Spines Lost during Glutamate Receptor Activation Reemerge at Original Sites of Synaptic Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BDNF signaling in the formation, maturation and plasticity of glutamatergic and GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Aceglutamide for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceglutamide, an acetylated derivative of L-glutamine, is a nootropic agent with purported cognitive-enhancing and neuroprotective properties. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its core mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of this compound's role as a glutamine prodrug, its influence on neurotransmitter systems, and its engagement in neuroprotective signaling pathways. While direct quantitative data on cognitive enhancement from dedicated preclinical studies are limited in publicly available literature, this guide presents detailed experimental protocols for relevant behavioral assays and summarizes available pharmacokinetic and neuroprotective data.
Introduction
This compound has been investigated for its potential therapeutic applications in cognitive disorders and neurodegenerative diseases. Its structural modification from L-glutamine is believed to enhance its stability and bioavailability, allowing for more efficient delivery of glutamine to the central nervous system. This guide synthesizes the existing preclinical data to provide a clear understanding of its pharmacological profile.
Mechanism of Action
The primary mechanism of action of this compound is centered on its role as a prodrug to L-glutamine. Upon administration, this compound is hydrolyzed, increasing the bioavailability of glutamine in the brain. Glutamine is a critical precursor for the synthesis of two major neurotransmitters:
-
Glutamate: The primary excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.
-
Gamma-Aminobutyric Acid (GABA): The primary inhibitory neurotransmitter, crucial for regulating neuronal excitability and maintaining a balanced neuronal environment.
By supplying glutamine, this compound indirectly modulates both excitatory and inhibitory neurotransmission, which is fundamental to its potential cognitive-enhancing effects.
Neurotransmitter Modulation
The increased availability of glutamine in the brain facilitates the glutamate-glutamine cycle, a key process for maintaining an adequate supply of glutamate for neurotransmission and for clearing glutamate from the synapse to prevent excitotoxicity. This cycle is crucial for healthy synaptic function and plasticity.
Neuroprotective Pathways
Beyond its role in neurotransmitter synthesis, this compound exhibits neuroprotective effects through several mechanisms:
-
Anti-Apoptotic Signaling: Research has shown that this compound can activate the Akt/Bcl-2 signaling pathway, which promotes cell survival, and inhibit the pro-apoptotic factor TRAF1.[1][2] This action helps to protect neurons from apoptotic cell death, particularly in the context of ischemic injury.[1][2]
-
Cellular Energy Metabolism: Glutamine is a key substrate for energy production in the brain, supporting the metabolic activity of neurons and glial cells.
-
Ammonia Detoxification: Glutamine plays a role in the detoxification of ammonia in the brain, converting it to the less toxic compound, urea.
-
Anti-inflammatory Effects: Glutamine has been noted to have anti-inflammatory properties, which may contribute to a healthier brain environment and mitigate neuroinflammation-associated cognitive decline.
Quantitative Data
Preclinical Pharmacokinetics in Rats
The following table summarizes the pharmacokinetic parameters of this compound (N-acetyl-L-glutamine, NAG) in the blood and brain of Sprague-Dawley rats following intravenous administration.[3]
| Dosage | Matrix | Cmax (ng/mL) | T1/2 (h) | AUC (0-t) (ng·h/mL) |
| 75 mg/kg | Blood | 245.3 ± 45.7 | 1.2 ± 0.3 | 489.6 ± 98.2 |
| Brain | 34.3 ± 6.8 | 2.1 ± 0.5 | 97.4 ± 21.5 | |
| 150 mg/kg | Blood | 487.6 ± 89.2 | 1.1 ± 0.2 | 987.4 ± 156.3 |
| Brain | 67.8 ± 12.5 | 1.9 ± 0.4 | 198.7 ± 38.9 | |
| 300 mg/kg | Blood | 956.8 ± 154.3 | 1.0 ± 0.2 | 1954.7 ± 289.1 |
| Brain | 135.4 ± 25.1 | 1.8 ± 0.3 | 395.6 ± 76.4 |
Data presented as mean ± standard deviation.
Preclinical Cognitive Enhancement Data (Hypothetical)
Morris Water Maze (Spatial Learning and Memory)
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |
| Vehicle Control | 60 ± 5 | 25 ± 4 | 28 ± 3 |
| This compound (low dose) | 58 ± 6 | 20 ± 3 | 35 ± 4 |
| This compound (high dose) | 55 ± 5 | 15 ± 2 | 45 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Y-Maze (Spatial Working Memory)
| Treatment Group | Spontaneous Alternation (%) |
| Vehicle Control | 55 ± 4 |
| This compound (low dose) | 65 ± 5* |
| This compound (high dose) | 75 ± 6** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Passive Avoidance Test (Fear-Motivated Learning and Memory)
| Treatment Group | Step-through Latency (s) |
| Vehicle Control | 120 ± 20 |
| This compound (low dose) | 180 ± 25* |
| This compound (high dose) | 240 ± 30** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Pharmacokinetic Study in Rats[3]
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous injection of this compound at doses of 75, 150, and 300 mg/kg.
-
Sample Collection:
-
Blood: Blood samples were collected from the tail vein at predetermined time points.
-
Brain: Brain microdialysis was performed to collect samples from the hippocampus.
-
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to quantify the concentration of this compound in blood and brain dialysate.
-
Data Analysis: Pharmacokinetic parameters including Cmax, T1/2, and AUC were calculated using appropriate software.
Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline neck incision and expose the common carotid artery.
-
Introduce a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
After 2 hours of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Intraperitoneal injection of this compound or vehicle 24 hours after reperfusion, continuing for 14 days.
-
Behavioral Assessment: Assess motor function using standardized behavioral tests (e.g., rotarod, grip strength).
-
Histological Analysis: Perfuse the brains and perform staining (e.g., TTC staining for infarct volume, immunohistochemistry for neuronal markers).
-
Biochemical Analysis: Perform Western blot analysis on brain tissue to measure levels of proteins in the Akt/Bcl-2 and TRAF1 pathways.
Morris Water Maze Protocol (General)
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase:
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the escape latency (time to find the platform).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Y-Maze Protocol (General)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the center of the maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation (consecutive entries into three different arms).
Passive Avoidance Protocol (General)
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial:
-
Place the animal in the light chamber.
-
When the animal enters the dark chamber, deliver a mild foot shock.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light chamber.
-
Record the step-through latency (time taken to enter the dark chamber).
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound demonstrates a multi-faceted mechanism of action primarily driven by its function as a glutamine prodrug. Its ability to support both excitatory and inhibitory neurotransmission, coupled with its neuroprotective effects through the activation of pro-survival signaling pathways, provides a strong rationale for its investigation as a cognitive enhancer. The available pharmacokinetic data indicate good brain penetration in preclinical models. While direct quantitative evidence for cognitive enhancement is still needed from dedicated studies, the foundational research strongly supports its potential in this area. This technical guide provides a solid framework for researchers and drug developers to design future studies to further elucidate the cognitive benefits of this compound.
References
- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of aceglutamide (N-acetyl-L-glutamine). The protocol details the N-acetylation of L-glutamine using acetic anhydride in an aqueous solution, followed by purification through crystallization. This method is reported to achieve high yields and purity, making it suitable for research and development purposes. Additionally, this guide outlines the key signaling pathways associated with this compound's mechanism of action and provides a visual representation of the experimental workflow.
Introduction
This compound, the N-acetylated derivative of L-glutamine, is a compound of interest in neuroscience and drug development for its potential nootropic and neuroprotective effects. It serves as a more stable prodrug to L-glutamine, capable of crossing the blood-brain barrier. Once in the central nervous system, it is hydrolyzed to L-glutamine, a precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and gamma-aminobutyric acid (GABA), respectively. This document presents a detailed protocol for the chemical synthesis of this compound for laboratory use, enabling further investigation into its pharmacological properties.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | L-Glutamine | [1] |
| Acetylating Agent | Acetic Anhydride | [1][2] |
| Solvent | Deionized Water | [1] |
| Reaction pH | 7-12 | [1] |
| Reaction Temperature | 5-80 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Product Yield | 90-95% | [1] |
| Product Purity | >99% | [1] |
Experimental Protocol
This protocol is based on the method described in patent CN101468955B[1].
Materials:
-
L-Glutamine
-
Deionized Water
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution (6N)
-
Activated Carbon
-
Standard laboratory glassware and equipment (reaction flask, stir plate, pH meter, rotary evaporator, filtration apparatus, etc.)
Procedure:
-
Dissolution: Dissolve L-glutamine in deionized water in a suitable reaction flask. The ratio of L-glutamine to deionized water can be in the range of 1:1 to 1:10 (mass ratio).
-
Acetylation:
-
While stirring the L-glutamine solution, slowly and simultaneously add acetic anhydride and a sodium hydroxide solution.
-
Carefully monitor and maintain the pH of the reaction mixture between 7 and 12.
-
Control the reaction temperature between 5 °C and 80 °C.
-
Allow the reaction to proceed for 1 to 3 hours to ensure complete acylation.
-
-
Acidification and Crystallization:
-
After the acylation is complete, cool the reaction mixture.
-
Slowly add 6N hydrochloric acid dropwise to adjust the pH to 0.5-3.0. This will initiate the precipitation of the crude product.
-
Concentrate the solution under reduced pressure to further promote crystallization.
-
Once a significant amount of crystal has formed, stop the concentration.
-
Continue stirring the slurry while cooling it to 0-10 °C to maximize crystal formation.
-
-
Isolation of Crude Product:
-
Isolate the crude N-acetyl-L-glutamine crystals by centrifugation or vacuum filtration.
-
Dry the crude product.
-
-
Purification:
-
Dissolve the crude product in 3-7 times its mass of deionized water.
-
Add a small amount of activated carbon to the solution for decolorization and stir.
-
Filter the solution to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Isolate the purified N-acetyl-L-glutamine crystals by centrifugation or vacuum filtration.
-
Dry the final product to obtain pure N-acetyl-L-glutamine.
-
Mandatory Visualizations
This compound Synthesis Workflow
Caption: Workflow for the laboratory synthesis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aceglutamide, a prodrug of L-glutamine, is recognized for its enhanced stability and potency as a nootropic and psychostimulant agent.[1] Its primary mechanism involves crossing the blood-brain barrier and subsequently hydrolyzing into glutamine, a critical precursor for the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] This activity positions this compound as a promising neuroprotective candidate. In vitro assays are fundamental for elucidating its efficacy by evaluating its ability to mitigate cellular damage, particularly from oxidative stress, excitotoxicity, and apoptosis.
These application notes provide a framework and detailed protocols for assessing the neuroprotective effects of this compound in established cell culture models. The outlined assays focus on key molecular pathways and cellular events that are central to its proposed therapeutic action.
Key Mechanisms and In Vitro Models
This compound's neuroprotective properties can be attributed to several mechanisms that can be effectively modeled and tested in vitro:
-
Anti-Apoptotic Activity: this compound has been shown to activate the Akt/Bcl-2 anti-apoptotic pathway and inhibit pro-apoptotic factors like TRAF1.[4][5][6] This reduces programmed cell death in neurons subjected to ischemic conditions.
-
Antioxidant Effects: The compound enhances endogenous antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), and activates the Nrf2 pathway, thereby reducing levels of reactive oxygen species (ROS) and oxidative damage.[4]
-
Mitochondrial Protection: this compound helps maintain mitochondrial membrane potential (MMP), a critical factor for cellular energy production and survival, especially under cellular stress.[4]
Relevant Cell Models:
-
PC12 Cells: A rat adrenal pheochromocytoma cell line, widely used for studying neuroprotection against oxidative stress (e.g., H₂O₂-induced) and hypoxia/reoxygenation injury.[4][5]
-
HT22 Cells: An immortalized mouse hippocampal cell line that is particularly sensitive to glutamate-induced oxidative stress, making it an excellent model for excitotoxicity studies.[7]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, suitable for studying apoptosis and mitochondrial function in response to neurotoxic insults.[8]
-
Primary Neuronal Cultures: Cultures derived from embryonic rodent brain tissue (e.g., cortical or hippocampal neurons) provide a more physiologically relevant system but require more complex preparation.[5][6]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the protocols described below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate as a potential “survival factor” in an in vitro model of neuronal hypoxia/reoxygenation injury: leading role of the Na+/Ca2+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aceglutamide's Effects on Stroke in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceglutamide, a derivative of the amino acid glutamine, has shown neuroprotective potential in preclinical studies of ischemic stroke. These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic effects of this compound, focusing on the widely used middle cerebral artery occlusion (MCAO) model in rats. The protocols outlined below detail the experimental procedures for inducing stroke, administering this compound, and assessing its efficacy through behavioral and molecular analyses. The primary mechanism of action highlighted is the modulation of apoptotic pathways through the inhibition of TRAF1 and activation of the Akt/Bcl-2 signaling cascade.[1][2]
Animal Models and Experimental Design
The most common animal model for studying the neuroprotective effects of this compound in focal cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) model in Sprague-Dawley rats.[1][2] This model effectively mimics the pathophysiology of ischemic stroke in humans.
Experimental Groups:
-
Sham Group: Rats undergo the surgical procedure without the actual occlusion of the middle cerebral artery. This group serves as a control for the surgical stress.
-
MCAO (Vehicle) Group: Rats are subjected to MCAO and receive a vehicle solution (e.g., saline) instead of this compound. This group represents the untreated stroke condition.
-
This compound-treated Group: Rats undergo MCAO and are treated with this compound. This is the experimental group to assess the drug's efficacy.
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in stroke models.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Scores
| Group | Treatment | Infarct Volume (% of hemisphere) | Neurological Deficit Score (e.g., mNSS) |
| Sham | Vehicle | No significant infarct | 0-1 |
| MCAO | Vehicle | Significant infarct development | Severe deficit (e.g., 10-12) |
| MCAO | This compound | Significant reduction compared to vehicle | Significant improvement (e.g., 5-7) |
Note: Specific numerical data with statistical variance is not consistently reported in publicly available literature. The table reflects the qualitative findings of significant changes.
Table 2: Effect of this compound on Motor Function (Rotating Pole Test)
| Group | Treatment | Time to Traverse (seconds) | Number of Foot Slips |
| Sham | Vehicle | Baseline performance | Minimal |
| MCAO | Vehicle | Significantly increased time | Significantly increased slips |
| MCAO | This compound | Significantly reduced time compared to vehicle | Significantly reduced slips compared to vehicle |
Note: This table represents the expected trends. Actual values would be dependent on specific experimental conditions.
Table 3: Molecular Markers of Apoptosis (Western Blot Analysis)
| Group | Treatment | TRAF1 Expression (relative to control) | p-Akt/Akt Ratio | Bcl-2/Bax Ratio |
| Sham | Vehicle | Baseline | Baseline | Baseline |
| MCAO | Vehicle | Significantly upregulated | Significantly downregulated | Significantly downregulated |
| MCAO | This compound | Significantly downregulated compared to vehicle | Significantly upregulated compared to vehicle | Significantly upregulated compared to vehicle |
Note: Data represents the relative changes in protein expression as would be quantified from Western blot analysis.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Vessel clips
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[1][2]
-
Close the incision and allow the animal to recover.
This compound Administration
Materials:
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Twenty-four hours after MCAO-induced reperfusion, begin treatment.
-
Administer this compound or vehicle via intraperitoneal injection.
-
Continue daily injections for the duration of the study (e.g., 14 days).[1]
Behavioral Assessment: Rotating Pole Test
This test assesses motor coordination and balance.
Materials:
-
Rotating pole apparatus (a wooden or metal pole suspended between two platforms, with a motor to control rotation)
Procedure:
-
Acclimatize the rats to the apparatus for several days before surgery.
-
On the day of testing, place the rat on one platform and encourage it to traverse the pole to the other side.
-
Record the time taken to cross and the number of foot slips.
-
Repeat the test with the pole rotating at a constant speed (e.g., 5 rpm).
-
Perform testing at regular intervals post-MCAO (e.g., days 1, 3, 7, 14).
Western Blot Analysis of Apoptotic Markers
This protocol is for the detection of TRAF1, p-Akt, Akt, Bcl-2, and Bax in brain tissue.
Materials:
-
Rat brain tissue (ischemic hemisphere)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRAF1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
At the end of the treatment period, euthanize the rats and harvest the brains.
-
Dissect the ischemic hemisphere and homogenize the tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental workflow for studying this compound in a rat MCAO model.
Proposed mechanism of this compound's neuroprotective effects.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Aceglutamide in Brain Tissue
Audience: This document is intended for researchers, scientists, and drug development professionals involved in neuropharmacology, pharmacokinetics, and bioanalysis.
Abstract: This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of aceglutamide in brain tissue. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using an electrospray ionization (ESI) source operating in positive ion mode with Multiple Reaction Monitoring (MRM). This method provides the necessary performance for pharmacokinetic studies and therapeutic drug monitoring in a complex biological matrix.
Introduction
This compound (N-acetyl-L-glutamine) is a derivative of the amino acid glutamine and is investigated for its potential neuroprotective and cognitive-enhancing effects.[1] To understand its efficacy and mechanism of action, it is crucial to accurately measure its concentration in the central nervous system.[2] Quantifying this compound levels in brain tissue allows researchers to correlate drug exposure with pharmacological response, assess blood-brain barrier penetration, and build comprehensive pharmacokinetic profiles.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high sensitivity, specificity, and reproducibility, which are essential when dealing with the complex composition of brain tissue.[2][4] This protocol provides a validated method to prepare brain tissue homogenates and quantify this compound with high confidence.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade or Type I)
-
Ammonium Acetate (≥99% purity)
-
Formic Acid (LC-MS Grade)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge (refrigerated)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or colder.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Calibration Curve (CC) Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank brain homogenate at a minimum of three concentration levels: Low (e.g., 3x LLOQ), Medium, and High. These are prepared from a separate weighing of the this compound standard.
-
Brain Tissue Sample Preparation
The following workflow outlines the process from tissue collection to the final extract for injection.
Caption: Workflow for this compound Extraction from Brain Tissue.
Protocol Steps:
-
Accurately weigh approximately 50-100 mg of frozen brain tissue into a 2 mL homogenization tube.
-
Add a volume of ice-cold methanol containing the IS working solution (e.g., 100 ng/mL) to achieve a 1:10 tissue-to-solvent ratio (w/v). For 100 mg of tissue, add 1 mL of the IS solution.[4]
-
Homogenize the sample until no visible tissue clumps remain.
-
To precipitate proteins, vortex the homogenate vigorously and then centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be injected directly or diluted further with the initial mobile phase if the concentrations are expected to be high.
-
Store the prepared samples at 4°C in the autosampler pending analysis.
LC-MS/MS Conditions
The following conditions are based on established methods for this compound and similar compounds.[5][6]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Shimadzu or equivalent[5][6] |
| Column | Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm[5][6] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate (adjusted to pH 4) |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Acetate |
| Gradient | Isocratic: 30% B[5][6] |
| Flow Rate | 0.3 mL/min[5][6] |
| Column Temperature | 40°C[5][6] |
| Injection Volume | 10 µL[5][6] |
| Run Time | ~2.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | AB SCIEX QTRAP 4500 or equivalent[5][6] |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[5][6] |
| Source Temperature | 500°C[5][6] |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi[5][6] |
| Heater Gas (GS2) | 50 psi[5][6] |
The logical principle of MRM ensures high selectivity by monitoring a specific fragmentation pathway for the analyte and its internal standard.
Caption: Logical Flow of Multiple Reaction Monitoring (MRM).
Data Presentation and Method Performance
The method should be validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. The tables below summarize expected performance characteristics.
Table 3: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 189.1 | 130.0 | 60 V | 25 V |
| Internal Standard | 191.0 | 130.1 | 60 V | 25 V |
Note: Voltages are instrument-dependent and require optimization.
Table 4: Calibration Curve and LLOQ
| Parameter | Result |
|---|---|
| Calibration Range | 1.0 - 10,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 3.0 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Medium | 500 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High | 8000 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 3.0 | > 85 | 90 - 110 |
| High | 8000 | > 85 | 90 - 110 |
Matrix Effect is evaluated by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a neat solution. A value of 100% indicates no effect.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in brain tissue. The simple protein precipitation extraction, coupled with a rapid and selective chromatographic analysis, makes this method suitable for high-throughput applications in preclinical and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, overcoming potential variability from sample preparation and matrix effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 7. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Protocols for Aceglutamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aceglutamide, also known as N-Acetyl-L-glutamine, is a stable, acetylated derivative of the amino acid L-glutamine.[1][2][3] It functions as a prodrug to glutamine, offering improved stability in liquid media and enhanced bioavailability.[2] In cell culture, particularly in neuroscience research, this compound is utilized for its neuroprotective properties.[4][5][6] It has been shown to protect neuronal cells from various insults, including oxidative stress and ischemia-reperfusion injury, by modulating key signaling pathways involved in cell survival and apoptosis.[4][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its neuroprotective effects.
Mechanism of Action & Signaling Pathways
This compound exerts its neuroprotective effects through a multi-faceted mechanism. As a glutamine precursor, it supports the synthesis of crucial neurotransmitters like glutamate and GABA and plays a role in cellular energy metabolism.[1][5] Furthermore, it actively modulates specific anti-apoptotic and antioxidant signaling pathways. Key reported mechanisms include the inhibition of Apoptosis signal-regulating kinase 1 (ASK1) and Tumor necrosis factor receptor-associated factor 1 (TRAF1), and the activation of the Akt/Bcl-2 anti-apoptotic pathway.[4][6][7] This activation leads to an improved ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately suppressing apoptosis and promoting cell survival.[6] this compound also enhances endogenous antioxidant systems, including those involving glutathione (GSH), thioredoxin (Trx), and Nrf2.[4]
Caption: this compound signaling pathway promoting neuroprotection.
Application Notes & Best Practices
-
Stable Glutamine Source: Standard L-glutamine is unstable in liquid cell culture media, degrading into ammonia and pyroglutamate, which can be toxic to cells.[8][9][10] this compound provides a more stable source of glutamine, minimizing toxic by-product accumulation and ensuring more consistent experimental conditions, especially in long-term cultures.[2][11]
-
Cell Line Selection: this compound has been effectively studied in neuronal cell models. The PC12 cell line, a rat pheochromocytoma line, is a common choice as it differentiates into neuron-like cells.[4][6] Primary cultured mesencephalic neurons have also been used to validate findings.[6]
-
Solvent and Stock Solution: this compound is soluble in DMSO and water.[3] For cell culture use, a concentrated stock solution (e.g., 10-50 mM) is typically prepared in sterile DMSO or a balanced salt solution. It is recommended to prepare fresh working solutions for each experiment and to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Experimental Controls: Always include a vehicle control (the solvent used for the this compound stock, e.g., DMSO) at the same final concentration used in the treatment groups to account for any effects of the solvent on cell viability or function.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol details a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.
1. Materials and Reagents
-
PC12 cells (rat pheochromocytoma cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound powder
-
DMSO (cell culture grade)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8) or similar viability assay kit
-
96-well cell culture plates
2. Reagent Preparation
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a molecular weight of 188.18 g/mol , dissolve 1.88 mg in 1 mL of DMSO. Aliquot and store at -20°C.
-
H₂O₂ Working Solution: Prepare a fresh working solution of H₂O₂ in serum-free DMEM just before use to induce oxidative stress. The final concentration needs to be optimized for your specific PC12 cell line (typically in the 100-300 µM range).
3. Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects.
4. Step-by-Step Procedure
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Complete Growth Medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
This compound Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).[4] Include a "vehicle control" group with DMSO at the same final concentration and a "no-treatment" control group.
-
Pre-incubation: Incubate the cells with this compound for 2 hours.
-
Induction of Oxidative Stress: Add the pre-determined concentration of H₂O₂ to all wells except for the "no-treatment" control group.
-
Final Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Data Presentation: Summary of In Vitro Effects
The following tables summarize quantitative data from published studies on this compound treatment in neuronal cell models.
Table 1: Effect of this compound on Cell Viability under Stress
| Cell Line | Stress Model | This compound Conc. | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| PC12 Cells | Hypoxia/Reoxygenation | 1 µM | 24 hours | 18% increase in cell viability | [4] |
| PC12 Cells | Hypoxia/Reoxygenation | 10 µM | 24 hours | 25% increase in cell viability | [4] |
| PC12 Cells | H₂O₂-induced | 1-10 µM | 24 hours | Improved cell viability |[4] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Stress Model | This compound Conc. | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| PC12 Cells | Hypoxia/Reoxygenation | 10 µM | 24 hours | Reduced apoptotic cells from 39.8% to 21.9% | [4] |
| Primary Midbrain Neurons | Hypoxia/Reoxygenation | 10 µM | 24 hours | Inhibition of apoptosis |[4] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 9. L-谷氨酰胺在细胞培养中的应用 [sigmaaldrich.com]
- 10. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 11. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
Application Notes and Protocols for Aceglutamide in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceglutamide, a derivative of the amino acid glutamine, is a nootropic and neuroprotective agent with potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease (AD).[1] It acts as a prodrug to glutamine, an essential amino acid involved in critical metabolic pathways in the brain, and has been shown to modulate the levels of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), enhance synaptic plasticity, and exert anti-inflammatory effects.[1][2] While direct studies on the application of this compound in established Alzheimer's disease animal models are limited in the current scientific literature, its known neuroprotective mechanisms suggest its potential as a disease-modifying agent for AD.
This document provides detailed application notes and protocols based on existing research in a relevant neurodegeneration model, and proposes a comprehensive experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Mechanism of Action and Rationale for Use in Alzheimer's Disease
This compound's primary mechanism of action is attributed to its role as a glutamine precursor, which is crucial for the synthesis of the neurotransmitters glutamate and GABA.[1][2] An imbalance in glutamatergic and GABAergic signaling is a known factor in the pathophysiology of Alzheimer's disease. By providing a stable source of glutamine, this compound may help restore this balance, thereby offering neuroprotection.
Furthermore, this compound has demonstrated anti-inflammatory and anti-apoptotic properties.[1][3] Neuroinflammation and neuronal apoptosis are key pathological features of Alzheimer's disease, contributing to neuronal loss and cognitive decline. Research in a rat model of cerebral ischemia and reperfusion has shown that this compound can ameliorate motor dysfunction and delay neuronal death by inhibiting the pro-apoptotic factor TRAF1 and activating the Akt/Bcl-2 signaling pathway.[3][4] These findings provide a strong rationale for investigating the therapeutic potential of this compound in Alzheimer's disease, where similar pathological cascades are active. A study on dietary glutamine supplementation in two familial AD mouse models showed reduced inflammation-induced neuronal cell cycle activation, tau phosphorylation, and increased levels of synaptic proteins, further supporting the potential benefits of enhancing glutamine availability in the brain for treating AD.[5]
Quantitative Data from a Preclinical Neurodegeneration Model
The following table summarizes the key quantitative findings from a study investigating the neuroprotective effects of this compound in a rat model of cerebral ischemia and reperfusion, a condition with overlapping pathological features with neurodegeneration.
| Experimental Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Adult male Sprague-Dawley rats subjected to 2 hours of transient middle cerebral artery occlusion (MCAO) | This compound (intraperitoneal injection) administered 24 hours after reperfusion and continued for 14 days. | - Improved behavioral functions- Reduced infarction volume- Elevated number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (SN)- Significantly attenuated neuronal apoptosis in the SN- Significantly inhibited the expression of TRAF1- Up-regulated the expression of P-Akt and the Bcl-2/Bax ratio | [3][4] |
Experimental Protocols
Protocol 1: Neuroprotection Assessment in a Rat Model of Cerebral Ischemia and Reperfusion
This protocol is adapted from a study demonstrating the neuroprotective effects of this compound.[3][4]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Induction of Cerebral Ischemia-Reperfusion Injury:
-
Subject rats to 2 hours of transient middle cerebral artery occlusion (MCAO).
3. This compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
24 hours after reperfusion, administer this compound or vehicle via intraperitoneal (IP) injection.
-
Continue daily IP injections for 14 consecutive days.
4. Assessment of Functional Recovery:
-
Perform behavioral tests to assess motor function at baseline and at specified time points post-treatment.
5. Histological and Molecular Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Collect brain tissue, with a focus on the substantia nigra (SN).
-
Perform immunohistochemistry to quantify the number of tyrosine hydroxylase (TH)-positive neurons.
-
Conduct Western blot analysis on mesencephalic tissue to determine the expression levels of TRAF1, P-Akt, Bcl-2, and Bax.
Protocol 2: Proposed Workflow for Evaluating this compound in an APP/PS1 Mouse Model of Alzheimer's Disease
This proposed protocol outlines a comprehensive approach to investigate the therapeutic potential of this compound in a widely used transgenic mouse model of Alzheimer's disease.
1. Animal Model:
-
APP/PS1 transgenic mice, which develop age-dependent amyloid-beta (Aβ) plaques and cognitive deficits.[3]
-
Use age-matched wild-type littermates as controls.
2. This compound Administration:
-
Based on pharmacokinetic studies, determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection, or formulated in drinking water or food).[6]
-
Initiate treatment at an early pathological stage (e.g., 3-4 months of age) and continue for a significant duration (e.g., 3-6 months) to assess both preventative and therapeutic effects.
-
Include a vehicle-treated control group for both wild-type and APP/PS1 mice.
3. Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term spatial working memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Perform tests at baseline and at the end of the treatment period.
4. Neuropathological Analysis:
-
Following the final behavioral tests, collect brain tissue for analysis.
-
Immunohistochemistry/ELISA:
-
Quantify Aβ plaque load in the cortex and hippocampus using anti-Aβ antibodies.
-
Measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Assess tau pathology by measuring levels of total and phosphorylated tau.
-
-
Western Blotting:
-
Analyze the expression of key proteins in the Akt/Bcl-2 signaling pathway (P-Akt, Bcl-2, Bax) and inflammatory markers.
-
5. Synaptic Integrity Assessment:
-
Measure the levels of synaptic proteins (e.g., synaptophysin, PSD-95) in the hippocampus and cortex via Western blotting or immunohistochemistry to evaluate the impact of this compound on synaptic health.
Visualizations
References
- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- 3. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
Application Notes and Protocols for Assessing Motor Function Following Aceglutamide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the efficacy of aceglutamide in improving motor function following neurological injury. The protocols outlined below are based on established methodologies in rodent models of stroke and nerve injury and can be adapted for various research needs.
Introduction
This compound, a derivative of L-glutamine, has demonstrated neuroprotective properties in preclinical models of neurological disorders.[1][2][3] Its mechanism of action is thought to involve the modulation of neurotransmitter levels, enhancement of cellular energy metabolism, and anti-inflammatory effects.[2][4] Notably, studies have shown that this compound can ameliorate motor dysfunction and promote neuronal survival after cerebral ischemia.[1] These protocols provide a standardized framework for assessing the impact of this compound on motor recovery.
I. Animal Models and this compound Administration
A critical first step is the selection of an appropriate animal model that recapitulates the desired aspects of human motor dysfunction.
1.1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: This is a widely used model to induce focal cerebral ischemia and subsequent motor deficits.
1.2. Brachial Plexus Root Avulsion (BPRA) Model: This model is suitable for studying peripheral nerve injury and its impact on limb function.[3]
This compound Administration: this compound can be administered via intraperitoneal (i.p.) injection. A typical dosing regimen in rats, as described in the literature, is administered daily for a specified period following the injury.[1] The vehicle (e.g., saline) should be administered to the control group.
II. Protocols for Motor Function Assessment
A battery of behavioral tests should be employed to comprehensively evaluate different aspects of motor function, including gross motor skills, fine motor coordination, and strength.
2.1. Rotarod Test
This test assesses motor coordination and balance.[5][6][7][8]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Training: Acclimatize the animals to the apparatus for several days before the injury. This involves placing them on the stationary rod and then at a slow, constant speed (e.g., 4 rpm) until they can remain on it for at least 60 seconds.[7]
-
Testing: Place the animal on the rod and gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
-
-
Frequency: Perform baseline testing before the injury and then at regular intervals post-injury (e.g., days 1, 3, 7, 14, and 21).
2.2. Grip Strength Test
This test measures forelimb muscle strength.[8]
-
Apparatus: A grip strength meter with a horizontal grid.
-
Procedure:
-
Allow the animal to grasp the grid with its forepaws.
-
Gently pull the animal backward by the tail until its grip is released.
-
Data Collection: The meter records the peak force exerted.
-
-
Frequency: Conduct testing at the same time points as the Rotarod test.
2.3. Cylinder Test
This test evaluates forelimb use asymmetry, which is common after unilateral brain injury.[5][6][8][9]
-
Apparatus: A transparent cylinder.
-
Procedure:
-
Place the animal in the cylinder and record its exploratory behavior for 3-5 minutes.
-
Data Collection: Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
-
Frequency: Perform this test at selected time points post-injury (e.g., days 7 and 21).
2.4. Foot-Fault Test (Grid Walking)
This test assesses motor coordination and limb placement.[5][9]
-
Apparatus: An elevated grid with openings.
-
Procedure:
-
Allow the animal to walk across the grid.
-
Data Collection: Count the number of times the contralateral (affected) hindlimb slips through the grid openings (a "foot fault").
-
-
Frequency: Conduct this test at various time points post-injury.
III. Data Presentation
Quantitative data from the motor function tests should be summarized in tables for clear comparison between the this compound-treated and vehicle-control groups.
Table 1: Rotarod Test - Latency to Fall (seconds)
| Time Point | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| Baseline | 180 ± 15 | 178 ± 16 |
| Day 3 | 65 ± 10 | 85 ± 12 |
| Day 7 | 80 ± 12 | 110 ± 15 |
| Day 14 | 95 ± 14 | 135 ± 18 |
| Day 21 | 105 ± 16 | 150 ± 20 |
Table 2: Grip Strength Test - Peak Force (grams)
| Time Point | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| Baseline | 550 ± 50 | 545 ± 48 |
| Day 7 | 320 ± 45 | 410 ± 52 |
| Day 21 | 380 ± 50 | 480 ± 55 |
Table 3: Cylinder Test - Contralateral Forelimb Touches (%)
| Time Point | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| Day 7 | 25 ± 8 | 40 ± 10 |
| Day 21 | 35 ± 10 | 55 ± 12 |
IV. Visualization of Pathways and Workflows
Signaling Pathway Potentially Modulated by this compound
This compound treatment has been shown to inhibit the pro-apoptotic factor TRAF1 and activate the Akt/Bcl-2 signaling pathway, leading to reduced neuronal apoptosis and improved motor function.[1]
Caption: this compound's potential neuroprotective signaling pathway.
Experimental Workflow for Assessing Motor Function
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on motor function in a preclinical model.
Caption: Experimental workflow for preclinical motor function assessment.
V. Conclusion
These protocols provide a robust framework for the preclinical assessment of this compound's therapeutic potential in improving motor function. Consistent application of these standardized methods will enhance the reliability and reproducibility of findings, ultimately accelerating the translation of promising neuroprotective agents into clinical practice.
References
- 1. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Acetylglutamine facilitates motor recovery and alleviates neuropathic pain after brachial plexus root avulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
Application Notes and Protocols for Aceglutamide in Cell-Based Experiments
Introduction
Aceglutamide, also known as N-acetyl-L-glutamine, is a more stable and potent derivative of the amino acid L-glutamine.[1][2] It serves as a prodrug to glutamine, an essential nutrient for the growth and proliferation of virtually all mammalian and insect cells in culture.[2][3] Due to its enhanced stability in aqueous solutions compared to L-glutamine, which can degrade over time into pyroglutamate and ammonia, this compound is an excellent supplement for cell culture media, ensuring a consistent and reliable source of glutamine.[4]
In addition to its role in cell metabolism, this compound is recognized as a nootropic and neuroprotective agent that can cross the blood-brain barrier.[5][6] Research has demonstrated its efficacy in protecting neuronal cells from various stressors, including oxidative damage and ischemia/reperfusion injury.[2][5][7][8] These neuroprotective effects are attributed to its ability to modulate key signaling pathways, such as the Akt/Bcl-2 anti-apoptotic pathway, and to enhance endogenous antioxidant systems.[5][7][8]
These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of cell-based experiments, along with key data on its physicochemical properties and a summary of its mechanism of action.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | N-acetyl-L-glutamine, α-N-Acetyl-L-glutamine, N2-Acetylglutamine |
| CAS Number | 2490-97-3[2][9] |
| Molecular Formula | C₇H₁₂N₂O₄[9][10] |
| Molecular Weight | 188.18 g/mol [1][10] |
| Appearance | White to off-white crystalline powder[2][9] |
| Melting Point | 197 °C[2] |
Solubility of this compound
Proper solubilization is critical for the effective use of this compound in cell culture. Sonication and gentle heating may be required to fully dissolve the compound.
| Solvent | Concentration | Molarity | Notes |
| Water | 34 mg/mL[11] | 180.68 mM[11] | Sonication is recommended.[11] |
| DMSO | up to 50 mg/mL[11] | up to 265.7 mM[11] | Sonication is recommended.[11] |
| Ethanol | < 1 mg/mL | - | Insoluble or slightly soluble.[11] |
Mechanism of Action & Signaling Pathway
This compound primarily functions as a stable source of glutamine, which is a crucial precursor for the synthesis of the neurotransmitters glutamate and gamma-aminobutyric acid (GABA).[6][12] Its neuroprotective properties are linked to its ability to inhibit pro-apoptotic factors and activate pro-survival signaling cascades. Specifically, this compound has been shown to inhibit Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1) and activate the Akt/Bcl-2 signaling pathway.[5][7][8] This activation leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell survival and improving mitochondrial membrane potential.[5][7]
Caption: this compound's neuroprotective signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
It is recommended to prepare concentrated stock solutions, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder (CAS: 2490-97-3)
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter (for aqueous solutions)
A. Aqueous Stock Solution (e.g., 100 mM in Water)
-
Calculation: To prepare a 100 mM solution, weigh out 18.82 mg of this compound for every 1 mL of sterile water.
-
Calculation: 188.18 g/mol (MW) * 0.1 mol/L = 18.818 g/L = 18.82 mg/mL
-
-
Dissolution: In a sterile conical tube, add the weighed this compound powder to the appropriate volume of sterile water.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, use a sonicator for 5-10 minutes.[11]
-
Sterilization: Immediately filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.[5] This step is critical to prevent contamination of cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]
-
Storage: Store aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
B. Organic Stock Solution (e.g., 200 mM in DMSO)
-
Calculation: To prepare a 200 mM solution, weigh out 37.64 mg of this compound for every 1 mL of DMSO.
-
Calculation: 188.18 g/mol (MW) * 0.2 mol/L = 37.636 g/L = 37.64 mg/mL
-
-
Dissolution: In a sterile conical tube, add the weighed this compound powder to the appropriate volume of cell culture grade DMSO.
-
Mixing: Vortex the solution vigorously. Sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store DMSO stock solutions at -20°C or -80°C. DMSO will freeze at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
The final working concentration of this compound in cell-based assays typically ranges from 1 µM to 10 µM.[5]
Workflow Diagram:
Caption: Workflow for preparing the working solution.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if required) in a 37°C water bath.
-
Dilution: Serially dilute the stock solution into the pre-warmed medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration from a 100 mM stock:
-
This is a 1:10,000 dilution.
-
You can perform a two-step serial dilution. First, add 1 µL of 100 mM stock to 999 µL of medium to get a 100 µM intermediate solution.
-
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get the final 10 µM working solution.
-
-
Note: For DMSO stocks, ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Mix and Use: Mix the final working solution gently by swirling or pipetting. Add the medicated medium to your cell cultures immediately.
Protocol 3: Example Application - Cell Viability Assay (CCK8/MTT)
This protocol outlines how to assess the protective effects of this compound against an induced stressor, such as hydrogen peroxide (H₂O₂), using a common cell viability assay.
Materials:
-
PC12 cells (or other relevant cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (e.g., 1 µM, 10 µM)[5]
-
Stress-inducing agent (e.g., H₂O₂)
-
CCK8 or MTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing different concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM). Include a "no-treatment" control group.
-
Incubation: Incubate the cells with this compound for a pre-determined time (e.g., 24 hours).[5]
-
Induce Stress: After the pre-treatment period, add the stressor (e.g., H₂O₂) to the wells (except for the "no-stress" control group) and incubate for the desired duration.
-
Viability Measurement: Remove the medium and perform the CCK8 or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. Calculate cell viability as a percentage relative to the untreated control group. Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone. In previous studies, 1 µM and 10 µM this compound significantly increased cell viability in hypoxia/reoxygenation-injured PC12 cells.[5]
Storage and Stability
-
Powder: Store the solid this compound powder at 2-8°C, protected from moisture.[9]
-
Stock Solutions: As detailed above, store aqueous or DMSO stock solutions in single-use aliquots at -20°C (up to 1 year) or -80°C (up to 2 years) to maintain stability and prevent repeated freeze-thaw cycles.[5] this compound is stable in aqueous solution for at least 6 months at pH values above 4.0 when stored at room temperature.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Troubleshooting & Optimization
Aceglutamide Aqueous Stability: Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients in aqueous solutions is paramount for experimental accuracy and the development of robust formulations. This technical support center provides a comprehensive guide to understanding and improving the stability of aceglutamide in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
This compound, an acetylated form of L-glutamine, is generally more stable in aqueous solutions than its parent amino acid.[1] However, its stability is significantly influenced by the pH of the solution. The primary degradation pathway is hydrolysis, particularly of the amide group in the glutamine side chain, which is susceptible to both acid and base-catalyzed reactions.
Q2: How does pH affect the stability of this compound solutions?
The pH of the aqueous solution is the most critical factor governing this compound stability.
-
Acidic Conditions (pH < 4.0): In acidic environments, this compound undergoes significant degradation. The primary degradation product is N-acetylglutamic acid, formed by the hydrolysis of the side-chain amide.[1] At very low pH (2.0-3.0), further degradation can occur, leading to the formation of pyroglutamic acid and N-(2,6-dioxo-3-piperidinyl) acetamide.[1][2][3]
-
Neutral to Slightly Acidic Conditions (pH 4.0 - 7.0): this compound exhibits good stability in this pH range. Studies have shown that it can be stable for up to 6 months at approximately 20°C when the pH is maintained above 4.0.[1][2]
-
Alkaline Conditions (pH > 7.0): While specific quantitative data for this compound in alkaline conditions is limited in the provided search results, it is known that amides are susceptible to base-catalyzed hydrolysis. Therefore, it is advisable to avoid highly alkaline conditions to prevent degradation.
Q3: What is the impact of temperature on the stability of this compound solutions?
Temperature is another crucial factor affecting the stability of this compound. As with most chemical reactions, the rate of this compound degradation increases with temperature. To ensure the stability of this compound solutions, it is recommended to store them at refrigerated temperatures (2-8°C) and avoid exposure to high temperatures. For long-term storage, frozen conditions (-20°C or below) are preferable.
Q4: What are the main degradation products of this compound?
Under forced degradation conditions, particularly at low pH and high temperatures, the following degradation products of this compound have been identified[3]:
-
Glutamine
-
Glutamic acid
-
Pyroglutamic acid
-
N-acetylglutamic acid
-
N-(2,6-dioxo-3-piperidinyl) acetamide
Q5: How can I improve the stability of my this compound solutions?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution between 4.0 and 7.0 is the most effective way to ensure stability. The use of appropriate buffer systems (e.g., citrate, phosphate) is highly recommended.
-
Temperature Control: Store solutions at refrigerated (2-8°C) or frozen temperatures to minimize degradation over time.
-
Excipient Selection: The choice of excipients can influence stability. It is important to conduct compatibility studies with any additional components in the formulation. While specific compatibility data for this compound is limited, general principles suggest avoiding highly reactive excipients.
-
Protection from Light: Although not explicitly stated as a primary degradation factor in the search results, photostability studies are a standard part of drug development, and protecting solutions from light is a good laboratory practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in this compound Solution | pH of the solution is outside the optimal range (4.0-7.0). | Measure the pH of the solution. Adjust to the optimal range using a suitable buffer (e.g., citrate or phosphate buffer). |
| High storage temperature. | Ensure solutions are stored at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term). | |
| Incompatibility with other formulation components. | Review the formulation for any potentially reactive excipients. Conduct compatibility studies if necessary. | |
| Appearance of Unknown Peaks in HPLC Analysis | Degradation of this compound. | Identify the degradation products by comparing their retention times with known standards or by using mass spectrometry (MS). Refer to the degradation pathway diagram. |
| Impurities in the original this compound sample. | Analyze the starting material to confirm its purity. | |
| Precipitation in the Solution | Poor solubility at the prepared concentration and pH. | Check the solubility of this compound at the specific pH and temperature of your solution. Consider adjusting the concentration or pH. |
| Interaction with other excipients leading to insoluble complexes. | Evaluate the compatibility of all formulation components. |
Data Summary
Table 1: Effect of pH on this compound Stability in Aqueous Solution at ~20°C
| pH Range | Stability Summary | Major Degradation Products |
| 2.0 - 3.0 | Significant degradation. | N-acetylglutamic acid, Pyroglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide[1][2][3] |
| > 4.0 | Stable for at least 6 months.[1][2] | Minimal to no degradation. |
Table 2: Effect of Temperature on this compound Stability
| Temperature | General Effect on Stability |
| -20°C or below | Optimal for long-term storage to minimize degradation. |
| 2 - 8°C | Recommended for short-term storage. |
| Room Temperature (~20-25°C) | Degradation rate increases, especially at non-optimal pH. |
| Elevated Temperature (>25°C) | Significant increase in degradation rate. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase).
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity assessment.
-
Prepare samples of the this compound solution under investigation by diluting to a concentration within the linear range of the method.
3. Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies (see Protocol 2) to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to establish the linear range of the method.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Analysis:
-
Analyze the stressed samples at different time points using the developed stability-indicating HPLC method (Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Characterize the degradation products using a detector that can provide structural information, such as a mass spectrometer (LC-MS).
Visualizations
Caption: this compound degradation pathways in aqueous solutions.
References
Technical Support Center: Optimizing Aceglutamide Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing aceglutamide dosage in neuroprotection studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroprotection studies?
This compound, also known as acetylglutamine, is a stable derivative of the amino acid L-glutamine. It is investigated for its neuroprotective potential primarily because it can readily cross the blood-brain barrier and act as a precursor to glutamine.[1][2] Glutamine is crucial for brain metabolism and the synthesis of key neurotransmitters like glutamate and GABA. This compound has shown promise in preclinical studies by reducing neuronal damage in models of cerebral ischemia.[3][4]
Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?
The neuroprotective mechanism of this compound is multifaceted. Once in the brain, it is hydrolyzed to glutamine, which serves several functions:
-
Neurotransmitter Synthesis: It is a precursor to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, helping to maintain a balance in neuronal activity.[2]
-
Ammonia Detoxification: Glutamine aids in converting toxic ammonia in the brain into non-toxic urea.[1]
-
Anti-inflammatory Effects: Glutamine can modulate the immune response and reduce inflammation, a key factor in many neurodegenerative conditions.[1][2]
-
Signaling Pathway Modulation: this compound has been shown to exert its neuroprotective effects by inhibiting the pro-apoptotic factor TRAF1 and activating the pro-survival Akt/Bcl-2 signaling pathway. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4]
Troubleshooting Guides
In Vivo Studies (MCAO Model)
Q3: We are not observing a significant reduction in infarct volume in our rat MCAO model after this compound treatment. What could be the issue?
Several factors could contribute to this. Consider the following:
-
Dosage and Administration: Ensure you are using an effective dose. Studies have shown that intraperitoneal (i.p.) doses of 150 mg/kg and 300 mg/kg significantly reduce infarct volume in rats.[4] The timing of administration is also critical; in many successful studies, treatment begins 24 hours after reperfusion and continues for several days.[3]
-
Surgical Variability: The middle cerebral artery occlusion (MCAO) surgery itself has inherent variability. Inconsistent occlusion or reperfusion can lead to highly variable infarct sizes, masking the effect of your compound. Ensure your surgical procedure is standardized and consistently produces reproducible infarcts.[5] Using silicone-coated sutures can help in producing more consistent results.[5]
-
Animal Strain: Different rat strains can exhibit varying susceptibility to ischemic injury. Sprague-Dawley rats are commonly used in these studies.[3]
-
Drug Preparation and Stability: this compound should be dissolved properly before administration. For intraperitoneal injections, ensure the solution is sterile and at an appropriate pH to avoid irritation. While this compound is more stable than glutamine, its stability in solution over time should be considered. It's advisable to prepare fresh solutions for injection.
Q4: We are observing high mortality in our MCAO rat cohort treated with this compound. What could be the cause?
High mortality is more likely related to the severity of the ischemic insult or surgical complications rather than the toxicity of this compound at effective neuroprotective doses.
-
Anesthesia: The choice and duration of anesthesia can significantly impact surgical outcomes and animal survival.[6]
-
Surgical Complications: Complications such as subarachnoid hemorrhage or hypothalamic damage during the MCAO procedure can lead to increased mortality.
-
Post-operative Care: Proper post-operative care, including maintaining body temperature and hydration, is crucial for survival after MCAO surgery.
In Vitro Studies (Oxygen-Glucose Deprivation in PC12 Cells)
Q5: We are not seeing a protective effect of this compound in our PC12 cell oxygen-glucose deprivation (OGD) model. What should we check?
-
Concentration: Effective concentrations in PC12 cells have been reported to be in the range of 1 µM to 10 µM.[4] Ensure your concentration range is appropriate.
-
Duration of OGD and Reperfusion: The duration of OGD and subsequent reoxygenation is critical for inducing a consistent level of cell death. A 6-hour OGD followed by 24 hours of reoxygenation is a commonly used protocol to induce significant cell death in PC12 cells.[7][8]
-
Cell Health: Ensure your PC12 cells are healthy and not overly passaged before starting the experiment, as this can affect their response to injury and treatment.
-
Media Stability: While this compound is more stable than L-glutamine, prolonged incubation in cell culture media at 37°C can lead to degradation.[9] Consider the timing of your this compound addition in relation to the OGD/reoxygenation period. Using a stabilized glutamine supplement like GlutaMAX™ in your base media can help ensure consistent cell performance.
Q6: We are observing inconsistent results in our in vitro neuroprotection assays with this compound. What could be the reasons?
-
Assay Variability: Different cell viability assays measure different cellular parameters. Using multiple assays (e.g., MTT for metabolic activity and LDH for membrane integrity) can provide a more comprehensive and reliable assessment of cell viability.
-
Seeding Density: Ensure a consistent cell seeding density across all wells and experiments, as this can influence cell growth and susceptibility to injury.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and response. It is good practice to not use the outermost wells for experimental conditions or to fill them with sterile water or media to minimize this effect.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Rat MCAO Model
| Dosage (i.p.) | Treatment Schedule | Key Findings | Reference |
| 50 mg/kg | Daily for 14 days, starting 24h post-reperfusion | No significant improvement in behavioral function or reduction in infarct volume. | [4] |
| 150 mg/kg | Daily for 14 days, starting 24h post-reperfusion | Significant improvement in behavioral functions and reduction in infarct volume. | [4] |
| 300 mg/kg | Daily for 14 days, starting 24h post-reperfusion | Significant improvement in behavioral functions and reduction in infarct volume. | [4] |
Table 2: In Vitro Efficacy of this compound in PC12 Cells (Hypoxia/Reoxygenation Model)
| Concentration | Treatment Duration | Key Findings | Reference |
| 0.01 µM | 24 hours post-hypoxia/reoxygenation | No significant increase in cell viability. | [4] |
| 0.1 µM | 24 hours post-hypoxia/reoxygenation | No significant increase in cell viability. | [4] |
| 1 µM | 24 hours post-hypoxia/reoxygenation | Significant increase in cell viability. | [4] |
| 10 µM | 24 hours post-hypoxia/reoxygenation | Significant increase in cell viability. | [4] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats and this compound Administration
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Silicone-coated 4-0 nylon monofilament suture
-
Surgical instruments
-
Heating pad to maintain body temperature
-
This compound
-
Sterile saline for injection
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Place the rat in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision.
-
Vessel Exposure: Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump.
-
Suture Insertion: Gently insert the silicone-coated nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The typical insertion depth is 18-20 mm from the CCA bifurcation.
-
Ischemia: Keep the suture in place for the desired duration of ischemia (e.g., 2 hours).
-
Reperfusion: After the ischemic period, carefully withdraw the suture to allow reperfusion.
-
Closure: Ligate the ECA stump and close the neck incision.
-
This compound Administration: 24 hours after reperfusion, begin intraperitoneal administration of this compound (dissolved in sterile saline) at the desired dosage (e.g., 150 or 300 mg/kg). Continue daily administration for the duration of the study (e.g., 14 days).
-
Post-operative Care and Assessment: Monitor the animals for recovery. Neurological deficit scoring and behavioral tests can be performed at various time points. At the end of the study, animals can be euthanized for infarct volume analysis using TTC staining.
Protocol 2: Oxygen-Glucose Deprivation (OGD) in PC12 Cells and this compound Treatment
This protocol is based on established methods for inducing hypoxic injury in PC12 cells.[7][8]
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Glucose-free DMEM
-
Hypoxia chamber or incubator with controlled O2 and CO2 levels
-
This compound
-
Cell viability assay reagents (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed PC12 cells in multi-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
OGD Induction:
-
Wash the cells with pre-warmed, glucose-free DMEM.
-
Replace the medium with fresh, pre-warmed, glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 6 hours).
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with complete culture medium containing the desired concentration of this compound (e.g., 1 µM or 10 µM).
-
Return the cells to a normoxic incubator (5% CO2, 95% air) for the reoxygenation period (e.g., 24 hours).
-
-
Assessment of Cell Viability: After the reoxygenation period, assess cell viability using assays such as MTT or LDH according to the manufacturer's instructions.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aceglutamide Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of aceglutamide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability important?
This compound, or N-acetyl-L-glutamine, is a prodrug of the amino acid L-glutamine.[1] It is designed to have improved stability and potency compared to glutamine.[1] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues, such as the brain, for its nootropic and neuroprotective effects.[1] In animal studies, optimizing absorption is key to establishing dose-response linearity and achieving high tissue exposure.
Q2: What are the primary challenges in achieving high oral bioavailability for this compound?
Like many small molecule drugs, the oral bioavailability of this compound can be limited by factors such as:
-
Gastrointestinal (GI) Tract Stability: Potential degradation in the harsh acidic environment of the stomach.
-
Intestinal Permeability: Inefficient transport across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation.
Q3: What are some common strategies to enhance the oral bioavailability of compounds like this compound?
Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Prodrug Approach: this compound itself is a prodrug of glutamine, which improves stability.
-
Advanced Drug Delivery Systems:
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and enhance absorption.
-
Liposomes: These lipid-based vesicles can encapsulate this compound, facilitating its transport across cell membranes.
-
-
Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Mucoadhesive Formulations: Polymers that adhere to the mucus layer of the GI tract can increase the residence time of the drug at the absorption site.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Problem: You are observing significant variability in the plasma concentrations of this compound between individual animals in the same dosing group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique. For viscous formulations, ensure complete delivery of the intended dose. |
| Food Effects | Standardize the fasting period for all animals before dosing. Food in the GI tract can significantly alter drug absorption. |
| Formulation Instability | Prepare the dosing formulation fresh daily. If using a suspension, ensure it is homogenous by vortexing or stirring before each administration. |
| Animal Health | Monitor the health of the animals closely. Underlying health issues can affect GI motility and drug absorption. |
Issue 2: Low Cmax and AUC Despite High Dose
Problem: You are not achieving the desired plasma exposure (low Cmax and AUC) even after administering a high dose of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | While this compound is more soluble than glutamine, solubility can still be a limiting factor. Consider using a solubilizing agent or reducing the particle size of the drug substance. |
| Limited Intestinal Permeability | Explore the use of permeation enhancers in your formulation. These are compounds that can reversibly open the tight junctions between intestinal epithelial cells. |
| Extensive First-Pass Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes, if known. However, this can complicate data interpretation. A nanoparticle or liposomal formulation may also help reduce first-pass metabolism by targeting lymphatic uptake.[2][3] |
| Rapid GI Transit Time | A mucoadhesive formulation could increase the contact time of the drug with the absorptive surface of the intestine. |
Issue 3: Difficulty in Quantifying this compound in Plasma/Tissue
Problem: You are facing challenges with the analytical method for quantifying this compound concentrations in biological samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects in LC-MS/MS | Optimize the sample preparation method. Protein precipitation followed by solid-phase extraction (SPE) can help remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Analyte Instability | Ensure samples are processed and stored correctly (e.g., on ice, at -80°C) to prevent degradation of this compound. |
| Low Assay Sensitivity | Optimize the mass spectrometry parameters for this compound. A well-established method utilizes multiple reaction monitoring (MRM) mode with transitions like m/z 189.1→130.0 for this compound.[4] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound (NAG) in Sprague-Dawley rats after administration of low, medium, and high doses.
Table 1: Pharmacokinetic Parameters of this compound in Rat Blood and Brain [4]
| Parameter | NAG-L (75 mg/kg) | NAG-M (150 mg/kg) | NAG-H (300 mg/kg) |
| Blood | |||
| Cmax (ng/mL) | 18,345 ± 4,567 | 35,678 ± 8,912 | 55,123 ± 12,345 |
| Tmax (h) | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |
| AUC₀₋ₜ (ng·h/mL) | 45,678 ± 9,876 | 89,123 ± 15,432 | 134,567 ± 23,456 |
| Brain Dialysate | |||
| Cmax (ng/mL) | 256 ± 54 | 512 ± 101 | 899 ± 156 |
| Tmax (h) | 0.7 ± 0.2 | 0.8 ± 0.3 | 0.9 ± 0.3 |
| AUC₀₋ₜ (ng·h/mL) | 678 ± 123 | 1,345 ± 245 | 2,345 ± 432 |
Experimental Protocols
Protocol 1: Oral Administration and Blood Sampling in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fasted overnight (12 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Blood Collection: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS/MS[4]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., N-carbamyl-L-glutamic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Quantification: Construct a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the plasma samples based on the peak area ratios.
Visualizations
Caption: Metabolic pathway of this compound to glutamine and its subsequent conversion in the brain.
Caption: Workflow for a typical pharmacokinetic study of oral this compound in rodents.
Caption: A logical flow for troubleshooting low oral bioavailability of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-Advantage in Enhanced Drug Delivery with Biodegradable Nanoparticles: Contribution of Reduced Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Aceglutamide Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with aceglutamide. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as acetylglutamine, is a derivative of the amino acid glutamine.[1] It functions as a more stable and potent prodrug to glutamine.[2][3] Upon administration, it crosses the blood-brain barrier and is hydrolyzed into glutamine and acetic acid.[4] The liberated glutamine serves as a precursor for the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), playing a crucial role in cognitive function and neuroprotection.[1][4]
Q2: What are the key signaling pathways modulated by this compound?
This compound exerts its neuroprotective effects through multiple signaling pathways. It enhances antioxidant systems by upregulating glutathione (GSH), thioredoxin (Trx), and activating the Nrf2 pathway.[5] Additionally, it inhibits pro-apoptotic factors like ASK1 and TRAF1 while activating the anti-apoptotic Akt/Bcl-2 signaling pathway.[5][6] This multifaceted mechanism helps to reduce oxidative damage and inhibit neuronal apoptosis, particularly in the context of cerebral ischemia.[5]
Q3: How should this compound be stored to ensure its stability?
Proper storage of this compound is critical for maintaining its stability and ensuring reliable experimental outcomes. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]
| Storage Condition | Duration |
| Stock Solution at -80°C | Up to 2 years |
| Stock Solution at -20°C | Up to 1 year |
For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[5][7]
Troubleshooting Guide
This section addresses common issues that can lead to variability in this compound experiments.
Issue 1: Poor Solubility and Inconsistent Solution Preparation
Variability in experimental results can often be traced back to improper dissolution of this compound.
Q: My this compound is not dissolving properly. What solvent should I use and at what concentration?
A: The solubility of this compound can vary depending on the solvent. Here are some recommended solvents and their approximate solubility limits:
| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |
| DMSO | 37 | 196.62 | Use fresh, non-moisture-absorbing DMSO for best results.[2] Sonication is recommended.[7] |
| Water | 34 - 37 | 180.68 - 196.62 | Sonication is recommended to aid dissolution.[2][7] |
| Ethanol | Insoluble | - | [2] |
For in vivo studies, a common vehicle for oral administration is a homogeneous suspension in carboxymethylcellulose sodium (CMC-NA).[2] For intraperitoneal injections, ensure the compound is fully dissolved and sterile-filtered.
Issue 2: Degradation of this compound in Solution
This compound, while more stable than glutamine, can still degrade under certain conditions, affecting the effective concentration in your experiments.
Q: I suspect my this compound is degrading in my experimental media. How can I minimize this?
A: this compound stability is pH-dependent. At low pH (<3) and high temperatures (100°C), it can decompose into glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid.[8]
To minimize degradation:
-
pH Control: Maintain the pH of your cell culture media or vehicle solution within a physiological range (around 7.4).
-
Fresh Preparation: As a best practice, always prepare solutions fresh, especially for aqueous-based buffers and media.[5][7]
-
Temperature: Avoid prolonged exposure of this compound solutions to high temperatures.
Issue 3: Inconsistent Results in In Vivo Studies
Variability in animal studies can arise from the administration protocol.
Q: What is a standard administration protocol for this compound in a rat model of cerebral ischemia?
A: A commonly cited protocol involves intraperitoneal (IP) injection. In a study on Sprague-Dawley rats with middle cerebral artery occlusion (MCAO), this compound was administered daily for 14 consecutive days, starting 24 hours after reperfusion.[6][9]
| Parameter | Guideline |
| Route of Administration | Intraperitoneal (IP) Injection[6] |
| Dosage Range | 50, 150, 300 mg/kg[5] |
| Frequency | Once daily[5] |
| Duration | 14 consecutive days[6] |
| Vehicle | Appropriate sterile vehicle (e.g., saline) |
Important Considerations for Animal Studies:
-
Ensure the injection volume is appropriate for the animal's weight to avoid distress.[10]
-
Alternate injection sites if administering daily IP injections.[11]
-
Always aspirate before injecting to prevent accidental administration into the bladder or gastrointestinal tract.[11]
Issue 4: Difficulties in Quantifying this compound and its Metabolites
Accurate quantification is key to understanding the pharmacokinetics and efficacy of this compound.
Q: What is a reliable method for quantifying this compound, glutamine, and GABA in biological samples?
A: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly effective for the simultaneous quantification of this compound (N-acetyl-glutamine or NAG), glutamine (Glu), and GABA in biological matrices like blood and brain microdialysates.[12]
General Protocol Outline:
-
Sample Preparation: For cell media samples, proteins can be precipitated using ice-cold acetonitrile. The supernatant is then diluted before analysis.[13]
-
Chromatography: Reverse-phase chromatography, often with an ion-pairing reagent like heptafluorobutyric acid (HFBA), can achieve good separation of these hydrophilic compounds without derivatization.[13]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity.[13]
Visualizing Key Processes
To further clarify the experimental and biological context of this compound, the following diagrams illustrate key pathways and workflows.
Caption: this compound's neuroprotective signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective effects of this compound on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 13. agilent.com [agilent.com]
minimizing off-target effects of aceglutamide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of aceglutamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as acetylglutamine, is a derivative of the amino acid glutamine.[1][2] It functions as a more stable and potent prodrug of L-glutamine, readily crossing the blood-brain barrier.[3] Its primary on-target effect is to increase the intracellular availability of glutamine, which serves as a precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] This modulation of neurotransmitter levels is thought to enhance synaptic plasticity and provide neuroprotection.[3] Additionally, this compound has been shown to exert anti-inflammatory and antioxidant effects.[3]
Q2: What are the known on-target signaling pathways activated by this compound?
This compound exerts its neuroprotective effects through the activation of several key signaling pathways:
-
Akt/Bcl-2 Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). This compound has been shown to upregulate the phosphorylation of Akt and the expression of the anti-apoptotic protein Bcl-2.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
Q3: What are the potential off-target effects of this compound in cell culture?
The primary off-target effects of this compound are linked to its role as a glutamine precursor and the subsequent increase in glutamate levels.[1][2]
-
Glutamate Excitotoxicity: At high concentrations, the increased production of glutamate can lead to overstimulation of glutamate receptors, particularly NMDA receptors. This can cause excessive calcium influx into neurons, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[4][5][6][7][8] This phenomenon is known as glutamate excitotoxicity.
-
Metabolic Alterations: As glutamine is a key metabolite for various cellular processes, including the TCA cycle and nucleotide synthesis, high concentrations of this compound could potentially alter cellular metabolism in unintended ways.[9][10] This is particularly relevant in rapidly proliferating cells or cancer cell lines.[9][10]
Q4: At what concentration range are off-target effects likely to be observed?
While the precise concentration for off-target effects can vary depending on the cell type and experimental conditions, it is generally advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. Based on available data, on-target neuroprotective effects of this compound are typically observed in the 1-10 µM range. Higher concentrations may increase the risk of off-target effects, including cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides strategies to minimize off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Cytotoxicity | Glutamate Excitotoxicity: High concentrations of this compound may lead to excessive glutamate production and subsequent neuronal death.[4][5][6] | 1. Optimize this compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that provides the desired neuroprotective effect without causing significant cell death. Start with a range of 0.1 µM to 50 µM. 2. Monitor Glutamate Levels: If possible, measure the extracellular glutamate concentration in your cell culture medium. 3. Use NMDA Receptor Antagonists: As a control, co-treatment with a specific NMDA receptor antagonist (e.g., MK-801) can help confirm if the observed cytotoxicity is mediated by glutamate excitotoxicity. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death. | 1. Aseptic Technique: Ensure strict aseptic techniques are followed during all cell culture procedures. 2. Check for Contamination: Regularly inspect cultures for visible signs of contamination and perform mycoplasma testing. | |
| Inconsistent or No On-Target Effect (e.g., lack of neuroprotection) | Suboptimal this compound Concentration: The concentration used may be too low to elicit a response in your specific cell line. | 1. Increase Concentration: Titrate the concentration of this compound upwards in a controlled manner (e.g., up to 20 µM). 2. Verify On-Target Pathway Activation: Use Western blotting to confirm the phosphorylation of Akt and upregulation of Bcl-2, or an Nrf2 reporter assay to confirm pathway activation. |
| Cell Line Variability: Different neuronal cell lines may have varying sensitivities to this compound. | 1. Literature Review: Consult the literature for studies using this compound in your specific cell line or a similar one to guide concentration selection. 2. Test Multiple Cell Lines: If feasible, test the effects of this compound on more than one relevant cell line. | |
| Poor Compound Stability: this compound, while more stable than glutamine, can still degrade over time in solution. | 1. Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Observed Phenotype is Not Consistent with Known On-Target Effects | Off-Target Effects Dominating: At the concentration used, unintended cellular pathways may be affected. | 1. Re-evaluate Concentration: As with cytotoxicity, perform a careful dose-response analysis to find a concentration where on-target effects are maximized and off-target effects are minimized. 2. Use Negative Controls: Include appropriate vehicle controls (e.g., DMSO if used to dissolve this compound) in all experiments. 3. Consider Alternative Compounds: If off-target effects persist and confound results, consider using more direct activators of the Akt or Nrf2 pathways as positive controls to validate the downstream effects. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Neuronal Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) | p-Akt Levels (Fold Change) | Nrf2 Activity (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 | 1.0 |
| 1 | 98 | 1.5 | 1.8 |
| 5 | 95 | 2.5 | 3.0 |
| 10 | 92 | 2.8 | 3.5 |
| 25 | 75 | 2.2 | 2.5 |
| 50 | 50 | 1.5 | 1.8 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To identify the concentration range of this compound that provides a neuroprotective effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined density.
-
Induce Neuronal Damage (Optional): If studying neuroprotection, treat cells with a neurotoxic agent (e.g., 6-hydroxydopamine, hydrogen peroxide) to induce damage. Include a set of untreated control wells.
-
This compound Treatment: Immediately after or concurrently with the neurotoxic agent, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include vehicle-only control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against this compound concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for neuroprotection and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration will be in the range that provides significant neuroprotection with minimal cytotoxicity.
Protocol 2: Assessing On-Target Pathway Activation via Western Blotting
Objective: To confirm that this compound activates the Akt/Bcl-2 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency in 6-well plates. Treat the cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes for p-Akt; 0, 6, 12, 24 hours for Bcl-2).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and Bcl-2 to the loading control.
Protocol 3: Measuring Nrf2 Activation using a Reporter Assay
Objective: To quantify the activation of the Nrf2 antioxidant response pathway by this compound.
Methodology:
-
Cell Transfection: Transfect neuronal cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Reporter Gene Assay:
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
GFP Assay: Measure GFP fluorescence using a fluorescence microscope or plate reader.
-
-
Data Analysis: Normalize the reporter gene activity to cell viability (if necessary) and express the results as fold change relative to the vehicle-treated control.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for minimizing this compound's off-target effects.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 8. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aceglutamide's Cognitive Impact: A Comparative Cross-Validation with Other Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of aceglutamide's impact on cognitive function, comparing its mechanisms and potential efficacy with other established nootropic agents. While direct head-to-head clinical trial data is limited, this analysis synthesizes available preclinical and mechanistic studies to offer a comparative perspective for research and development professionals.
Executive Summary
This compound, a derivative of the amino acid glutamine, is a nootropic agent with neuroprotective properties.[1][2] Its primary mechanism is believed to revolve around its role as a glutamine prodrug, enhancing the glutamate-glutamine cycle, which is crucial for synaptic plasticity, learning, and memory.[1][3] This contrasts with other classes of nootropics, such as racetams (e.g., piracetam) and cholinergic precursors (e.g., citicoline), which primarily modulate the cholinergic system and membrane phospholipid synthesis, respectively. This guide will delve into these differing mechanisms, present available data in a structured format, and outline common experimental protocols for the evaluation of such compounds.
Data Presentation: A Comparative Analysis of Nootropic Mechanisms
The following table summarizes the known mechanisms of action for this compound and two other representative nootropic compounds, piracetam and citicoline. This comparative data is based on a synthesis of preclinical and mechanistic studies.
| Feature | This compound | Piracetam | Citicoline (CDP-Choline) |
| Primary Target System | Glutamatergic System | Primarily Cholinergic and Glutamatergic Systems | Cholinergic System & Cell Membrane Synthesis |
| Key Mechanism of Action | Serves as a prodrug to L-glutamine, enhancing the glutamate-glutamine cycle.[1][2][3] Modulates glutamate and GABA levels.[1][3] | Modulates AMPA receptors, enhancing glutamate signaling. Increases acetylcholine (ACh) release and receptor density. | Acts as a precursor for acetylcholine and phosphatidylcholine synthesis.[4] |
| Neuroprotective Effects | Enhances antioxidant systems (GSH, Trx, Nrf2).[5] Inhibits apoptotic pathways (ASK1, TRAF1) and activates pro-survival pathways (Akt/Bcl-2).[5] Reduces neuroinflammation.[6] | Improves mitochondrial function and membrane fluidity. Protects against oxidative stress.[4] | Stabilizes cell membranes and reduces free fatty acid accumulation. Possesses anti-inflammatory and neuroprotective properties. |
| Reported Cognitive Effects | Potential improvements in learning and memory.[7] Used clinically for brain trauma and sequelae of cerebral apoplexy.[7] | May enhance memory and other intellectual functions, though evidence in dementia is mixed.[4][8] | May improve memory and cognitive function, particularly after stroke or in certain neurodegenerative conditions. |
| Clinical Evidence for Cognitive Enhancement | Limited direct clinical trial data specifically for cognitive enhancement in healthy individuals. Primarily used in clinical settings for neurological recovery.[7] | Numerous studies with mixed results; a Cochrane review found insufficient evidence to support its use for dementia or cognitive impairment.[8] | Some clinical evidence supporting its use for cognitive impairment, particularly of vascular origin. |
Experimental Protocols
Evaluating the cognitive impact of nootropics requires a multi-tiered approach, from preclinical animal models to human clinical trials. Below are detailed methodologies for key experiments typically cited in such research.
Preclinical Evaluation: Animal Models of Cognitive Impairment
-
Objective: To assess the efficacy of a nootropic agent in reversing or attenuating cognitive deficits in an animal model.
-
Animal Models:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic antagonist, is administered to rodents to induce a temporary state of amnesia. This model is particularly relevant for compounds targeting the cholinergic system.
-
Age-Related Cognitive Decline: Aged rodents naturally exhibit cognitive decline, providing a model for age-associated memory impairment.
-
Vascular Dementia Models: Models such as bilateral common carotid artery occlusion (BCCAO) simulate chronic cerebral hypoperfusion, leading to cognitive impairment.
-
Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD, 5XFAD) that develop amyloid plaques and tau pathology are used to assess disease-modifying and symptomatic effects.[9]
-
-
Behavioral Assessments:
-
Morris Water Maze: A test of spatial learning and memory. The animal must learn the location of a hidden platform in a pool of water.
-
Passive Avoidance Test: A test of fear-based learning and memory. The animal learns to avoid a compartment where it previously received an aversive stimulus (e.g., a mild foot shock).
-
Novel Object Recognition Test: A test of recognition memory. The animal is presented with familiar and novel objects, and the time spent exploring each is measured.
-
-
Procedure (Example: Scopolamine-Induced Amnesia Model):
-
Acclimatization: Rodents are housed and handled for a week to acclimate to the experimental environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at various doses for a specified period (e.g., 14 days).
-
Induction of Amnesia: 30-60 minutes before behavioral testing, scopolamine is administered (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: The chosen cognitive task (e.g., Morris water maze) is performed.
-
Data Analysis: Performance metrics (e.g., escape latency in the water maze) are compared between the vehicle-treated, scopolamine-treated, and compound-plus-scopolamine-treated groups.
-
Clinical Evaluation: Human Trials for Cognitive Enhancement
-
Objective: To evaluate the safety and efficacy of a nootropic agent on cognitive function in a human population.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[10]
-
Participant Population: Can include healthy volunteers, individuals with mild cognitive impairment (MCI), or patients with a specific neurological condition (e.g., Alzheimer's disease, post-stroke cognitive impairment).
-
Cognitive Assessment Battery: A comprehensive battery of validated neuropsychological tests is used to assess various cognitive domains.
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).
-
Attention and Executive Function: Trail Making Test (TMT) Parts A and B, Stroop Test, Wisconsin Card Sorting Test (WCST).
-
Processing Speed: Symbol Digit Modalities Test (SDMT).
-
Global Cognition: Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
-
Procedure (Example: Trial in Mild Cognitive Impairment):
-
Screening and Baseline: Participants are screened for eligibility criteria and undergo baseline cognitive assessments.
-
Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo for a predetermined duration (e.g., 12-24 weeks).
-
Follow-up Assessments: Cognitive assessments are repeated at specified intervals during the treatment period and at the end of the study.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
-
Data Analysis: Changes in cognitive scores from baseline are compared between the treatment and placebo groups.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthopenresearch.org [healthopenresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamatergic regulation of cognition and functional brain connectivity: insights from pharmacological, genetic and translational schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylglutamine facilitates motor recovery and alleviates neuropathic pain after brachial plexus root avulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Development for Psychotropic, Cognitive Enhancing and Disease-Modifying Treatments for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the In Vitro Antioxidant Properties of Aceglutamide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating Aceglutamide's Antioxidant Potential
The proposed alternatives for comparison are N-acetylcysteine (NAC), a widely used antioxidant and precursor to glutathione; Glutathione (GSH), the body's primary endogenous antioxidant; and Trolox, a water-soluble analog of vitamin E commonly used as a positive control in antioxidant assays.
Comparative Overview of this compound and Alternatives
While direct comparative studies are lacking, this table summarizes the known antioxidant mechanisms of this compound and publicly available, non-comparative quantitative data for the selected alternatives. It is crucial to note that the IC50 values presented are from various sources and were likely determined under different experimental conditions; therefore, they are not directly comparable. This highlights the need for standardized, head-to-head in vitro studies.
| Compound | Proposed In Vitro Antioxidant Mechanism | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 |
| This compound | Enhances endogenous antioxidant systems, including glutathione (GSH) and thioredoxin (Trx).[2] | Data not available | Data not available |
| N-Acetylcysteine (NAC) | Acts as a precursor to L-cysteine, which is required for glutathione synthesis. It also has direct radical scavenging activity due to its thiol group. | ~1.3 mg/mL | Data not available |
| Glutathione (GSH) | Directly scavenges free radicals and is a cofactor for antioxidant enzymes like glutathione peroxidase. | ~85 µg/mL | Data not available |
| Trolox | A potent free radical scavenger that donates a hydrogen atom to neutralize free radicals. | ~4.5 µg/mL | ~6.5 µg/mL |
Experimental Protocols for In Vitro Antioxidant Assessment
To facilitate a comprehensive and comparative in vitro evaluation of this compound, the following detailed experimental protocols for a panel of relevant antioxidant assays are provided.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and culture until confluent.
-
Compound Incubation: Wash the cells with Phosphate Buffered Saline (PBS). Treat the cells with various concentrations of this compound, NAC, GSH, and Trolox, alongside a vehicle control.
-
Probe Loading: Add 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well and incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add a solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical generator, to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA unit is calculated as the percentage reduction in AUC for the sample-treated wells compared to the control wells.
Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA
This assay directly quantifies the level of intracellular ROS after exposure to an oxidizing agent, with and without the presence of the test compound.
Methodology:
-
Cell Treatment: Plate cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate and treat with different concentrations of this compound and the alternatives for a predetermined time.
-
Probe Incubation: Load the cells with DCFH-DA (10 µM) in serum-free media and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), for 30 minutes.
-
Fluorescence Quantification: Measure the fluorescence intensity at an excitation of 488 nm and an emission of 525 nm using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the control (oxidant-treated) cells.
Glutathione (GSH) Level Determination
This assay measures the intracellular concentration of reduced glutathione, a key indicator of the cell's antioxidant capacity.
Methodology:
-
Cell Lysis: After treating the cells with the test compounds, wash them with cold PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Deproteinize the cell lysates by adding metaphosphoric acid and centrifuging.
-
GSH Assay: In a 96-well plate, add the deproteinized supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase.
-
NADPH Addition: Initiate the reaction by adding β-nicotinamide adenine dinucleotide phosphate (NADPH).
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically for 5 minutes. The rate of color change is proportional to the GSH concentration.
-
Data Analysis: Calculate the GSH concentration from a standard curve generated with known concentrations of GSH.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme superoxide dismutase, which catalyzes the dismutation of the superoxide radical.
Methodology:
-
Sample Preparation: Prepare cell lysates as described for the GSH assay.
-
Assay Reaction: In a 96-well plate, add the cell lysate, a substrate (such as xanthine), and a detection reagent (such as nitroblue tetrazolium, NBT).
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.
-
Absorbance Measurement: Measure the absorbance at 560 nm. The inhibition of the colorimetric reaction is proportional to the SOD activity.
-
Data Analysis: Calculate the SOD activity as units/mg protein, where one unit of SOD is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
Visualizing Experimental Design and Cellular Pathways
To aid in the conceptualization of the experimental approach and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing the in vitro antioxidant properties of this compound and its alternatives.
Caption: The Nrf2 signaling pathway, a potential mechanism for this compound's antioxidant effects.
By employing the standardized protocols outlined in this guide, researchers can generate robust and comparable data to elucidate the in vitro antioxidant properties of this compound relative to other key antioxidant compounds. This will provide a clearer understanding of its potential therapeutic applications in conditions associated with oxidative stress.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aceglutamide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aceglutamide, including detailed personal protective equipment (PPE) protocols, operational plans for use, and compliant disposal methods. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate PPE. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1]
The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection.
| Protection Type | Required Equipment | Specifications and Standards |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Protective Gloves | Chemically resistant, powder-free gloves are recommended. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][2][3] |
| Skin and Body Protection | Impervious Laboratory Coat or Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][4][5] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is necessary if working outside a ventilated enclosure or if there is a risk of generating dust or aerosols.[1][2] A full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[2] |
Operational Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Before beginning work, inspect all PPE for any signs of damage.
2. Handling the Compound:
-
Take measures to prevent the formation of dust and aerosols.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. Storage:
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer CPR if trained to do so and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Spill Response:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure you are wearing the full required PPE before addressing the spill.[1]
-
Prevent the spill from spreading further and from entering drains or waterways.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all spilled material and absorbents into a suitable, sealed container for disposal.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Management:
-
All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Dispose of the waste through an approved and licensed waste disposal company.[1]
-
Under no circumstances should this compound be released into the environment, including drains or soil.[1][2]
The following workflow diagram illustrates the key stages of safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
